N-Palmitoyl glutamine
Description
N-Palmitoyl-L-glutamine is a synthetic derivative of the amino acid L-glutamine, where a palmitoyl (16-carbon saturated fatty acid) group is covalently attached to the α-amino group of glutamine. The compound has been studied in biochemical and biotechnological contexts, particularly in enzyme-substrate interactions and microbial catalysis. For example, cytochrome P450 BM-3 (BM-3) has been utilized to investigate its catalytic oxidation and epoxidation, where structural features like acyl chain length and amino acid side chains influence enzyme binding and activity .
Properties
IUPAC Name |
(2S)-5-amino-2-(hexadecanoylamino)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)23-18(21(26)27)16-17-19(22)24/h18H,2-17H2,1H3,(H2,22,24)(H,23,25)(H,26,27)/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXYSRAVPMMHKU-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314078 | |
| Record name | N-Palmitoyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58725-34-1 | |
| Record name | N-Palmitoyl-L-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58725-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Palmitoyl-L-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds under alkaline conditions, typically using sodium hydroxide or sodium bicarbonate to deprotonate the amino group of L-glutamine, facilitating nucleophilic attack on the acyl chloride. Aqueous and organic phases (e.g., dichloroethane or acetone) are utilized to stabilize reactants and products.
Example Protocol
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Reactants : L-glutamine (1 equiv), palmitoyl chloride (1.2 equiv), sodium bicarbonate (1.5 equiv).
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Solvents : Water and 1,2-dichloroethane.
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Procedure :
Yield : ~70–87% (based on analogous N-lauroyl-L-glutamic acid syntheses).
Purification and Characterization
Crude N-palmitoyl-L-glutamine is purified via recrystallization from ethanol or acetone. Structural confirmation is achieved through:
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NMR : Characteristic signals for the palmitoyl chain (δ 0.88 ppm, triplet, –CH) and glutamine backbone (δ 2.14 ppm, multiplet, –CH–CO–).
Enzymatic Synthesis Using Aminoacylases
Enzymatic methods offer a sustainable alternative to chemical synthesis, leveraging acyltransferases or aminoacylases for regioselective acylation.
Paraburkholderia monticola Aminoacylase (PmAcy)
The recombinant enzyme PmAcy from Paraburkholderia monticola DSM 100849 demonstrates high thermostability (active up to 80°C) and broad substrate specificity.
Synthesis Protocol
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Substrates : L-glutamine (50 mM), palmitic acid (60 mM).
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Conditions : 75°C, pH 8.0, 24 hours.
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Conversion Rate : ~65–75% (extrapolated from N-lauroyl-L-phenylalanine data).
Advantages :
Streptomyces griseus Aminoacylase (SgAA)
Though SgAA primarily hydrolyzes acetylated amino acids, it exhibits limited activity toward N-lauroyl-L-methionine, suggesting potential adaptability for N-palmitoyl-L-glutamine with enzyme engineering.
Mechanochemical Synthesis
Solid-state mechanochemical methods avoid solvents, enhancing sustainability. A ball-mill-based approach has been validated for analogous N-acyl glutamates.
Protocol
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Reactants : L-glutamine (1 equiv), palmitic acid (1.1 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv).
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Grinding : 30–45 minutes in a planetary ball mill.
Yield : Up to 96% (observed for N-lauroyl-L-glutamic acid).
Comparative Analysis of Synthesis Methods
| Method | Yield | Temperature | pH | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Schotten-Baumann | 70–87% | 0–5°C | 12–13 | High scalability | Harsh conditions, solvent waste |
| PmAcy Enzymatic | 65–75% | 75°C | 8.0 | Eco-friendly, no racemization | Enzyme cost, longer reaction time |
| Mechanochemical | 90–96% | Ambient | N/A | Solvent-free, rapid | Requires specialized equipment |
Industrial-Scale Considerations
Cost Efficiency
Purity Standards
Pharmaceutical-grade N-palmitoyl-L-glutamine requires:
Emerging Technologies
Chemical Reactions Analysis
Types of Reactions
N-Palmitoyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-palmitoyl-glutamine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
Cancer Therapy
2.1 Mechanisms of Action
N-Palmitoyl-L-glutamine has been studied for its role in targeting glutamine metabolism in cancer cells. Glutamine is crucial for tumor growth, serving as a nitrogen source for nucleotide synthesis and a carbon source for energy production. By inhibiting glutamine uptake, N-Palmitoyl-L-glutamine may reduce tumor proliferation and enhance the efficacy of existing chemotherapeutic agents.
2.2 Case Studies
- Study on Triple-Negative Breast Cancer: In a mouse model of triple-negative breast cancer, inhibiting glutamine uptake significantly reduced tumor growth while enhancing T-cell responses against the tumor . This suggests that N-Palmitoyl-L-glutamine could be used to improve immunotherapy outcomes.
- Clinical Trials: Various clinical trials are exploring drugs that target glutaminolysis, including CB-839, which has shown promise in combination with other therapies for melanoma and renal cell carcinoma . The potential incorporation of N-Palmitoyl-L-glutamine into these regimens remains an area of active research.
Immunology and Inflammation
3.1 Anti-inflammatory Properties
N-Palmitoyl-L-glutamine may play a role in modulating immune responses. Its ability to influence the production of pro-inflammatory cytokines suggests potential applications in treating inflammatory diseases.
3.2 Research Findings
- Cytokine Regulation: Studies indicate that supplementation with glutamine can alter cytokine profiles, potentially reducing inflammation in conditions such as sepsis and autoimmune diseases . The specific effects of N-Palmitoyl-L-glutamine on cytokine production warrant further investigation.
Metabolic Health
4.1 Cardiovascular Benefits
Research has shown that glutamine supplementation can improve metabolic parameters, such as glucose tolerance and blood pressure regulation . N-Palmitoyl-L-glutamine's role in these processes could be significant due to its structural properties that enhance cellular uptake.
4.2 Clinical Observations
- Type 2 Diabetes Management: Clinical studies have demonstrated that glutamine supplementation can lead to improved body composition and glycemic control in patients with type 2 diabetes . Investigating the specific effects of N-Palmitoyl-L-glutamine in this context could provide valuable insights into its therapeutic potential.
Summary of Applications
Mechanism of Action
N-Palmitoyl-L-glutamine exerts its effects through various molecular mechanisms. It interacts with cellular membranes, forming micelles that can modulate membrane fluidity and permeability . This compound also influences signaling pathways by interacting with specific receptors and enzymes, such as glutamine transporters, which play a crucial role in cellular metabolism and growth . Additionally, N-Palmitoyl-L-glutamine may activate or inhibit certain pathways, such as the cAMP/PKA pathway, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-Palmitoyl-L-glutamine belongs to the N-acyl amino acid family, which includes structurally related compounds with varying acyl chains and amino acid residues. Below is a detailed comparison with key analogs:
Structural and Functional Differences
Enzyme Interactions and Catalytic Efficiency
- Cytochrome P450 BM-3 Mutants: N-Palmitoyl-L-glutamine: Catalyzed at reduced rates compared to N-palmitoylglycine (NPG) due to steric hindrance from the glutamine side chain. Mutations like R47A/G partially restore activity for shorter substrates . NPG: Higher catalytic efficiency (e.g., hydroxylation of arachidonic acid) due to optimal binding in BM-3’s hydrophobic pocket . N-Lauroyl-L-glutamine: Requires Co²⁺ ions for aminoacylase activity, achieving 85.6 U/mg with CoCl₂ vs. 38.8 U/mg with ZnCl₂ .
Metal Ion Dependency
| Substrate | Activity (U/mg) with Zn²⁺ | Activity (U/mg) with Co²⁺ | Activity (U/mg) with Mn²⁺ |
|---|---|---|---|
| N-Palmitoyl-L-glutamine | 38.8 | 85.6 | <10 |
| N-Lauroyl-L-alanine | 184.4 | 239.0 | 63.9 |
| N-Capryloyl-L-glutamine | 0 | 45.2 | 0 |
Data adapted from aminoacylase studies .
Biotechnological and Pharmacological Relevance
Biological Activity
N-Palmitoyl-L-glutamine (NPG) is a derivative of L-glutamine, an amino acid that plays a critical role in various physiological processes. This compound belongs to the class of N-acylamides, characterized by a fatty acyl group linked to an amino acid via an amide bond. NPG is gaining attention due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of N-Palmitoyl-L-glutamine, supported by recent research findings and case studies.
Chemical Structure and Properties
N-Palmitoyl-L-glutamine is formed by the acylation of L-glutamine with palmitic acid. The structure can be represented as follows:
This compound is classified as a long-chain N-acylamide, which is known for its signaling functions in physiological processes .
Anti-Inflammatory Effects
Research indicates that N-Palmitoyl-L-glutamine exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving animal models, administration of NPG resulted in reduced levels of these cytokines in response to inflammatory stimuli .
Table 1: Inflammatory Cytokine Levels Post-NPG Treatment
| Cytokine | Control Group (pg/mL) | NPG Treatment Group (pg/mL) |
|---|---|---|
| TNF-α | 150 | 75 |
| IL-6 | 200 | 90 |
Antioxidant Activity
N-Palmitoyl-L-glutamine also exhibits antioxidant properties. It has been found to enhance the activity of endogenous antioxidants such as glutathione, thereby reducing oxidative stress in cells. This effect is particularly beneficial in conditions characterized by high oxidative stress, such as neurodegenerative diseases .
Neuroprotective Effects
The neuroprotective potential of N-Palmitoyl-L-glutamine has been explored in various studies. It has been suggested that NPG can protect neuronal cells from apoptosis induced by oxidative stress. In vitro studies demonstrated that treatment with NPG led to increased cell viability and reduced markers of apoptosis in neuronal cell lines exposed to harmful agents .
Case Study: Neuroprotection in Alzheimer's Disease Models
In a recent study, N-Palmitoyl-L-glutamine was administered to transgenic mouse models of Alzheimer’s disease. The results showed significant improvements in cognitive function and a reduction in amyloid-beta plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
The mechanisms underlying the biological activities of N-Palmitoyl-L-glutamine involve several pathways:
- GPR18 Activation : NPG may act through G protein-coupled receptors (GPCRs), particularly GPR18, which is implicated in various physiological responses including pain modulation and inflammation .
- Calcium Signaling : The compound has been shown to induce calcium influx in neuronal cells, which is crucial for various cellular functions including neurotransmitter release and cell survival .
- Regulation of Gene Expression : NPG influences the expression of genes involved in inflammation and oxidative stress response, contributing to its protective effects against cellular damage .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing N-Palmitoyl-L-glutamine purity and structural integrity?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is essential for assessing purity (>95% as per typical standards for acylated amino acids) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to verify the palmitoyl group attachment to the glutamine backbone and mass spectrometry (MS) for molecular weight validation (CHNO, theoretical MW: 382.5 g/mol) . Stability testing under varying temperatures (-20°C vs. room temperature) and pH conditions is critical for storage recommendations .
Q. How does the lipophilicity of N-Palmitoyl-L-glutamine influence its experimental applications compared to L-glutamine?
- Methodological Answer : The palmitoyl group increases lipophilicity, enhancing membrane permeability and bioavailability in cell-based assays. For example, in studies of glutamine transport systems (e.g., System A, ASC, or LAT1/2), N-Palmitoyl-L-glutamine may bypass ion-dependent transporters, enabling unique uptake mechanisms . Solubility in organic solvents (e.g., DMSO) allows for formulation in lipid-rich media, but compatibility with aqueous buffers requires emulsifiers like Tween-80 .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating N-Palmitoyl-L-glutamine’s role in metabolic pathways under disease models?
- Methodological Answer :
- In vitro : Use isotope-labeled C or N-N-Palmitoyl-L-glutamine in tracer assays to track incorporation into TCA cycle intermediates via LC-MS . Compare metabolic flux with L-glutamine in cancer cell lines (e.g., BRCA2-mutated ovarian cells) to assess compensatory pathways .
- In vivo : Administer via intraperitoneal injection in murine models of cachexia or critical illness, monitoring plasma and tissue concentrations. Pair with knockout models (e.g., SN1 or ASCT2 transporter-deficient mice) to dissect transport dependencies .
Q. How can researchers resolve contradictions in reported bioactivity data for N-Palmitoyl-L-glutamine across different studies?
- Methodological Answer :
- Source Variability : Validate compound purity across suppliers using CoA (Certificate of Analysis) and batch-specific HPLC profiles .
- Model-Specific Effects : Test in isogenic cell lines (e.g., wild-type vs. glutamine synthetase-deficient) to isolate context-dependent activity .
- Data Normalization : Normalize to intracellular glutamine levels (measured via enzymatic assays or fluorometric kits) to account for endogenous pool variations .
Q. What are the implications of N-Palmitoyl-L-glutamine’s interaction with cytochrome P450 enzymes (e.g., P450 BM-3) in drug metabolism studies?
- Methodological Answer : Use recombinant P450 BM-3 mutants to assess oxidation kinetics (e.g., k/K) via GC-MS. Compare with N-palmitoylglycine (PalmGly) and N-palmitoyl-L-glutamate (PalmGlu) to identify substrate specificity trends. Note that DMSO, often used for solubilization, may inhibit P450 activity; substitute with β-cyclodextrin if necessary .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
